molecular formula C20H20F2N2O3 B5339417 1-(3-fluoro-4-{4-[(4-fluorophenoxy)acetyl]-1-piperazinyl}phenyl)ethanone

1-(3-fluoro-4-{4-[(4-fluorophenoxy)acetyl]-1-piperazinyl}phenyl)ethanone

Cat. No.: B5339417
M. Wt: 374.4 g/mol
InChI Key: GHADMUTVSXEYDA-UHFFFAOYSA-N
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Description

WAY-310660 is a compound known for its role as a secreted Frizzled-Related Protein-1 (sFRP-1) inhibitor. This compound has been studied for its potential to increase Wnt signaling by preventing sFRP-1 from interacting with Wnt. WAY-310660 has shown promise in various biological assays, including increasing total bone area in murine calvarial organ culture assays .

Preparation Methods

The synthesis of WAY-310660 involves several steps, including the preparation of intermediate compounds and the final product. The synthetic route typically involves the following steps:

    Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds through a series of chemical reactions. These reactions may include nucleophilic substitution, reduction, and oxidation reactions.

    Formation of WAY-310660: The final step involves the formation of WAY-310660 through a series of coupling reactions.

Chemical Reactions Analysis

WAY-310660 undergoes various chemical reactions, including:

Scientific Research Applications

WAY-310660 has been extensively studied for its applications in various scientific fields:

Mechanism of Action

WAY-310660 exerts its effects by inhibiting the interaction between secreted Frizzled-Related Protein-1 (sFRP-1) and Wnt. This inhibition leads to an increase in Wnt signaling, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration. The molecular targets of WAY-310660 include sFRP-1 and components of the Wnt signaling pathway .

Comparison with Similar Compounds

WAY-310660 can be compared with other sFRP-1 inhibitors and compounds that modulate Wnt signaling. Some similar compounds include:

    WAY-316606: Another sFRP-1 inhibitor that has been studied for its effects on bone density and hair growth.

    IWR-1: A compound that inhibits Wnt signaling by targeting the tankyrase enzyme.

    XAV-939: A tankyrase inhibitor that stabilizes axin and inhibits Wnt signaling.

WAY-310660 is unique in its specific inhibition of sFRP-1, which distinguishes it from other Wnt signaling modulators .

Properties

IUPAC Name

1-[4-(4-acetyl-2-fluorophenyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O3/c1-14(25)15-2-7-19(18(22)12-15)23-8-10-24(11-9-23)20(26)13-27-17-5-3-16(21)4-6-17/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHADMUTVSXEYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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